molecular formula C5H9N3O B13558235 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13558235
M. Wt: 127.14 g/mol
InChI Key: VCXBVCRXWKGXMG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by an aminomethyl group at position 4, a methyl group at position 1, and a hydroxyl group at position 3. Its molecular formula is C₆H₁₀N₃O, with a molecular weight of 140.16 g/mol. This compound is typically synthesized via multi-component reactions (MCRs) under solvent-free or catalytic conditions, as seen in analogous pyrazole derivatives . The dihydrochloride salt form (CAS: EN300-123244) is commercially available for research purposes, priced at $6 per unit, indicating its utility as a building block in pharmaceutical or materials chemistry .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

4-(aminomethyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C5H9N3O/c1-8-5(9)4(2-6)3-7-8/h3,7H,2,6H2,1H3

InChI Key

VCXBVCRXWKGXMG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrazol-5-ol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzyme active sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are structurally diverse, with variations in substituents influencing their physicochemical properties and applications. Below is a comparative analysis of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
4-(Aminomethyl)-1-methyl-1H-pyrazol-5-ol -NH₂CH₂ at C4, -CH₃ at N1, -OH at C5 140.16 Building block for drug discovery; dihydrochloride form enhances solubility .
1-(1H-Benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol Benzimidazole ring at N1, -C₂H₅ at C4 296.34 Potential kinase inhibitor; aromatic stacking enhances binding affinity .
4-Benzyl-3-methyl-1-(5-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-ol Benzyl at C4, benzimidazole at N1 373.45 Dual heterocyclic system for antimicrobial activity .
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine Thiazole ring at N1, -NH₂ at C5 272.35 Fluorescence properties; used in optoelectronics .
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate Phenoxy group at C5, chloroacetate ester 384.85 Prodrug candidate with hydrolyzable ester linkage .
4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid Enone linker, pyrazole-methylamino group 251.26 Chelating agent for metal coordination chemistry .

Key Findings from Comparative Analysis

Substituent-Driven Reactivity: The aminomethyl group in 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol enhances nucleophilicity, making it a versatile intermediate for alkylation or condensation reactions. In contrast, benzimidazole- or thiazole-containing analogs (e.g., ) exhibit rigid planar structures, favoring π-π interactions in biological targets. Ester derivatives (e.g., ) introduce hydrolytic sensitivity, enabling controlled drug release mechanisms.

Synthetic Pathways: Multi-component reactions (MCRs) under solvent-free conditions (e.g., using aldehydes, acetoacetate, and hydrazines) are common for bis-pyrazoles . However, 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol likely requires specialized reagents like hydroxyethylammonium propionate to direct regioselective amination .

Thermal and Solubility Properties: The dihydrochloride salt of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol has improved aqueous solubility compared to neutral analogs . Thiazole- or benzimidazole-containing derivatives (e.g., ) show higher melting points (>200°C) due to crystalline packing .

Biological and Industrial Applications :

  • Antimicrobial Activity : Benzyl-substituted pyrazoles (e.g., ) inhibit bacterial growth via membrane disruption.
  • Optoelectronic Materials : Thiazole-pyrazole hybrids (e.g., ) are employed in perovskite solar cells for their charge transport properties .

Mechanistic Insights and Limitations

  • Aminomethyl vs. Aromatic Substituents: The aminomethyl group offers synthetic flexibility but may reduce thermal stability compared to aromatic substituents.
  • Catalytic Challenges: Regioselective synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol requires precise control to avoid byproducts like bis-pyrazoles .

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